1,6-Anhydro-b-L-gulopyranose
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Overview
Description
1,6-Anhydro-b-L-gulopyranose is a cyclic ether with the molecular formula C6H10O5. It is a derivative of L-gulose, a sugar molecule, and is characterized by the presence of an anhydro bridge between the first and sixth carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,6-Anhydro-b-L-gulopyranose can be synthesized through the pyrolysis of cellulose. During this process, cellulose is heated in the absence of oxygen, leading to the formation of anhydrous sugars, including this compound . The reaction conditions typically involve temperatures ranging from 300°C to 600°C.
Industrial Production Methods
Industrial production of this compound also relies on the pyrolysis of lignocellulosic biomass. This method is advantageous due to the abundance of biomass and the potential for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1,6-Anhydro-b-L-gulopyranose undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can be further utilized in different applications .
Scientific Research Applications
1,6-Anhydro-b-L-gulopyranose has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of various chemical compounds.
Biology: It is used in the study of carbohydrate metabolism and enzyme activity.
Industry: It is used in the production of high-value chemicals and materials.
Mechanism of Action
The mechanism of action of 1,6-anhydro-b-L-gulopyranose involves its interaction with specific molecular targets and pathways. For example, in biological systems, it can act as a substrate for enzymes involved in carbohydrate metabolism. The anhydro bridge in its structure plays a crucial role in its reactivity and interaction with other molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,6-anhydro-b-L-gulopyranose include:
1,6-Anhydro-b-D-glucopyranose:
1,6-Anhydro-D-idopyranose: Formed through the reversible loss of water from D-idose.
Uniqueness
This compound is unique due to its specific anhydro bridge and its derivation from L-gulose. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
67999-95-5 |
---|---|
Molecular Formula |
C6H10O5 |
Molecular Weight |
162.14 g/mol |
IUPAC Name |
(1S,2S,3S,4S,5S)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol |
InChI |
InChI=1S/C6H10O5/c7-3-2-1-10-6(11-2)5(9)4(3)8/h2-9H,1H2/t2-,3+,4-,5-,6-/m0/s1 |
InChI Key |
TWNIBLMWSKIRAT-GNFDWLABSA-N |
Isomeric SMILES |
C1[C@H]2[C@H]([C@@H]([C@@H]([C@@H](O1)O2)O)O)O |
Canonical SMILES |
C1C2C(C(C(C(O1)O2)O)O)O |
Origin of Product |
United States |
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